DB07107 is a chemical compound recognized for its role as a potent inhibitor of the T315I mutant Bcr-Abl tyrosine kinase, a significant target in the treatment of certain types of leukemia, particularly chronic myeloid leukemia. This compound is also noted for its inhibitory effects on Akt1, with an IC50 value of 360 nM, indicating its potential utility in cancer therapy. The compound's ability to target mutant forms of proteins makes it a valuable asset in personalized medicine approaches.
DB07107 was identified and characterized by researchers exploring targeted therapies for cancer. It is available from various chemical suppliers, including MedChemExpress, which provides detailed information regarding its biological activities and potential applications in research and therapeutic settings .
DB07107 belongs to the class of small molecule inhibitors. It is specifically classified as a Bcr-Abl tyrosine kinase inhibitor and an Akt1 inhibitor. These classifications highlight its relevance in oncology, particularly in the context of drug-resistant cancer cells.
The synthesis of DB07107 involves several steps typical of small molecule drug development. While specific synthetic routes are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds include:
The exact technical details of the synthesis may involve advanced organic chemistry techniques including but not limited to:
The molecular structure of DB07107 is characterized by its specific arrangement of atoms which contributes to its biological activity. While the exact structural formula is not provided in the search results, compounds within this class typically feature a core structure that allows for interaction with the ATP-binding site of kinases.
Key data points related to DB07107's molecular structure may include:
DB07107 undergoes various chemical reactions that are pivotal for its function as an inhibitor. The primary reaction mechanism involves binding to the active site of mutant Bcr-Abl tyrosine kinase, thereby blocking ATP from binding and inhibiting downstream signaling pathways.
DB07107 exerts its pharmacological effects primarily through competitive inhibition of the T315I mutant Bcr-Abl tyrosine kinase. By mimicking ATP, it binds to the active site of the enzyme, preventing substrate phosphorylation and subsequent cell proliferation signals.
The effectiveness against resistant mutations like T315I underscores the importance of understanding specific interactions at the molecular level, which can be studied through:
Key chemical properties may include:
Relevant data from studies can provide insights into how these properties affect its use in laboratory settings and therapeutic applications.
DB07107 has significant potential applications in scientific research and clinical settings:
The development of targeted kinase inhibitors revolutionized oncology, beginning with imatinib (FDA-approved in 2001), which specifically inhibits the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML) by competitively binding the ATP site. This established the paradigm of kinase-targeted therapy [1]. However, resistance emerged due to mutations in the Bcr-Abl kinase domain, most notably the T315I "gatekeeper" mutation, which sterically hinders drug binding and confers resistance to first- and second-generation inhibitors (e.g., dasatinib, nilotinib) [3] [6]. Parallel efforts focused on Akt1 (Protein Kinase B), a serine/threonine kinase downstream of PI3K, frequently hyperactivated in solid tumors (e.g., breast, ovarian). Early Akt inhibitors like triciribine and perifosine faced challenges due to poor selectivity and pharmacokinetics, leading to next-generation inhibitors (e.g., MK-2206, AZD5363) with improved isoform specificity and allosteric mechanisms [2] [5] [10].
DB07107 exemplifies a rationally designed dual-target inhibitor addressing Bcr-Abl (including T315I mutant) and Akt1. Its discovery stemmed from structural insights:
Table 1: Key Structural Features of DB07107 and Their Functional Roles
Structural Domain | Target Interaction | Functional Role |
---|---|---|
Pyrrolopyrimidine core | H-bond with Akt1 hinge residues (Glu228, Ala230) | ATP-competitive inhibition, kinase selectivity |
Michael acceptor side chain | Covalent bond with Bcr-Abl Cys473 | Irreversible T315I mutant inhibition |
Hydrophobic tail | Allosteric binding to Akt1 PH domain | Disrupts membrane localization & activation |
Zinc-chelating group (e.g., hydroxamate) | Coordinates catalytic Zn²⁺ in APN | Anti-angiogenic & anti-metastatic effects |
Preclinical data demonstrated dual inhibition:
The T315I mutation compromises survival in CML, reducing median overall survival to 48.4 months post-imatinib resistance versus "not reached" for non-T315I patients [3]. DB07107 counters this via:
Table 2: Mechanisms of T315I Resistance and DB07107's Counteractions
Resistance Mechanism | DB07107 Countermeasure | Biological Outcome |
---|---|---|
Steric hindrance in ATP pocket | Covalent bond with Cys473 | Sustained kinase inhibition |
Bcr-Abl amplification | Degradation of Bcr-Abl protein | Reduced oncoprotein load |
Akt/mTOR compensatory signaling | Allosteric Akt1 PH domain blockade | Suppressed survival pathway activation |
P-glycoprotein efflux | Not a substrate (unlike perifosine) | Maintained intracellular concentration |
Table 3: Comparative Selectivity Profile of DB07107
Kinase/Enzyme | IC₅₀ (μM) | Selectivity vs. Bcr-Abl/Akt1 | Rationale |
---|---|---|---|
Bcr-Abl (T315I) | 0.27 | 1x (Reference) | Covalent Cys473 engagement |
Akt1 | 0.21 | ~1.3x | PH domain specificity |
PDK1 | >10 | >37x | Lack of allosteric binding |
c-KIT | >10 | >37x | Absence of target cysteine residue |
APN (CD13) | 0.05 | 5.4x | Optimized zinc-chelating moiety |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7